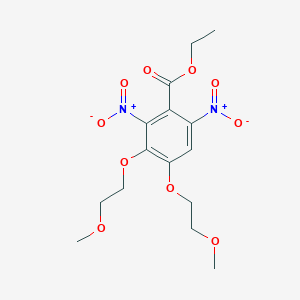
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate is a complex organic compound with the molecular formula C15H22O6 It is known for its unique chemical structure, which includes two methoxyethoxy groups and two nitro groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce the nitro groups. This is followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and etherification processes. These methods would be optimized for efficiency and yield, using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures would be crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate involves its interaction with molecular targets and pathways within a given system. The nitro groups can participate in redox reactions, while the methoxyethoxy groups may influence the compound’s solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Ethyl 2,6-dinitrobenzoate: Lacks the methoxyethoxy groups, affecting its solubility and reactivity.
Methyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C15H20N2O10 |
|---|---|
Molekulargewicht |
388.33 g/mol |
IUPAC-Name |
ethyl 3,4-bis(2-methoxyethoxy)-2,6-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c1-4-25-15(18)12-10(16(19)20)9-11(26-7-5-23-2)14(13(12)17(21)22)27-8-6-24-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
FFAQOUZJYNKLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
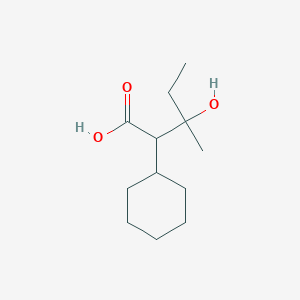
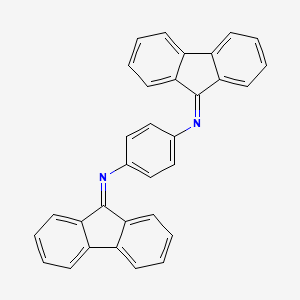
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
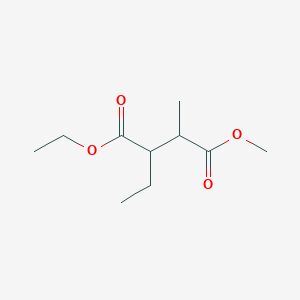
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
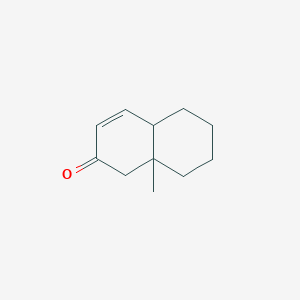


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)
